

Technical Guide: Physicochemical Properties and Synthesis of 5-Hydroxypiperidin-2-one

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Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **5-Hydroxypiperidin-2-one**, a key chiral building block in pharmaceutical synthesis. The document outlines its melting and boiling points, details the experimental protocols for these determinations, and illustrates a common synthetic pathway.

Core Physicochemical Data

5-Hydroxypiperidin-2-one, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of various pharmaceuticals and plays a role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.^[1] Its physical properties are fundamental for its application in drug development and medicinal chemistry.

The quantitative data for (R)-**5-Hydroxypiperidin-2-one** are summarized in the table below.

| Property | Value | Notes |
|---------------|-----------------|--------------|
| Melting Point | 144-146 °C | Experimental |
| Boiling Point | 352.3 ± 35.0 °C | Predicted |

(Data sourced from multiple chemical property databases).^[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a compound. The following are detailed, standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. A sharp, narrow melting point range is indicative of a pure compound.

Methodology: Capillary Method using a Melting Point Apparatus

- **Sample Preparation:** A small amount of finely powdered, dry **5-Hydroxypiperidin-2-one** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.^{[2][3][4]} This is achieved by tapping the sealed end of the capillary on a hard surface.^[4]
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). The thermometer is positioned correctly within the apparatus.^[5]
- **Heating and Observation:**
 - A rapid initial heating is performed to determine an approximate melting point.
 - The apparatus is then allowed to cool.
 - For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.^[4]
- **Data Recording:** Two temperatures are recorded:
 - The temperature at which the first drop of liquid appears.
 - The temperature at which the entire sample has completely melted into a clear liquid.^{[4][5]} This range represents the melting point of the sample. For accurate results, the

determination should be repeated with a fresh sample to ensure consistency.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As **5-Hydroxypiperidin-2-one** is a solid at room temperature, its boiling point is typically predicted or determined under vacuum. The following protocol describes a common micro-scale method suitable for small quantities.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.[6][7]
- **Apparatus Setup:** The test tube assembly is attached to a thermometer using a rubber band or thread. This assembly is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.[6][7]
- **Heating and Observation:**
 - The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6]
 - As the temperature rises, air trapped in the inverted capillary will bubble out.
 - Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[7]
- **Data Recording:**
 - The heat source is removed.
 - As the apparatus cools, the stream of bubbles will slow down and eventually stop.
 - The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

Synthesis Pathway of 5-Hydroxypiperidin-2-one

A common and efficient route for the synthesis of piperidine derivatives involves starting from readily available chiral precursors like L-glutamic acid. This multi-step synthesis offers good yields and maintains stereochemical integrity.



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Caption: Synthetic pathway of **5-Hydroxypiperidin-2-one** from L-Glutamic Acid.

This schematic outlines the key transformations in the synthesis of **5-Hydroxypiperidin-2-one**. The process begins with the esterification of L-glutamic acid, followed by the protection of the amino group. Subsequent reduction of the ester groups yields a diol, which is then activated by tosylation. An intramolecular cyclization reaction forms the piperidine ring, which can then be further modified to yield the final target molecule. This synthetic route is advantageous due to the use of mild reaction conditions and readily available, non-toxic reagents.

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